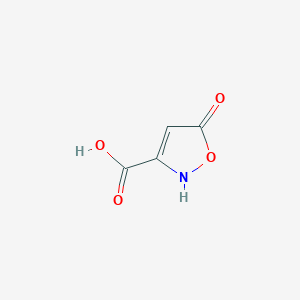

5-Hydroxyisoxazole-3-carboxylic acid

Overview

Description

5-Hydroxyisoxazole-3-carboxylic acid is a chemical compound that falls under the category of isoxazoles . Isoxazoles are five-membered heterocyclic compounds that contain an oxygen atom and a nitrogen atom in the ring .

Molecular Structure Analysis

The molecular structure of this compound is crucial in its pharmacological activity and interaction with biological receptors . The presence of both an amino and carboxylic group in its structure makes it a bifunctional isoxazole derivative .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including this compound, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis

This compound has a molecular formula of C4H3NO4 and an average mass of 129.071 Da . Physical properties of substances like this include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Tautomerism and Basicity

- Tautomerism in Heteroaromatic Compounds : 5-Hydroxyisoxazoles, including 5-hydroxyisoxazole-3-carboxylic acid, have been studied for their tautomeric forms, showcasing a balance between OH and NH forms in various solvents. These compounds exhibit characteristics akin to carboxylic acids in terms of acidity and basicity, contributing to an understanding of their chemical behavior and potential applications (Boulton & Katritzky, 1961).

Chemical Synthesis

- Synthesis of Hydroxamic Acids : Research on the synthesis of hydroxamic acids from this compound derivatives has been documented, highlighting the compound's utility in producing intermediates with potential medicinal properties, such as anti-cancer activities (Hines & Stammer, 1977).

- Protecting Group Evaluation : Studies on the regioselectivity of 3-hydroxyisoxazole-5-ester reveal its favor towards O-alkylation, underlining its role in synthesizing CNS-active amino acid analogues and as a key intermediate in pharmaceutical research (Riess et al., 1998).

- Functional Heterocycles Synthesis : The formation of isoxazoles and isoxazolines from aryl nitrile oxides and enolates, including derivatives of 5-hydroxyisoxazole, is pivotal in the synthesis of bio-pharmacologically active compounds, underscoring the compound's relevance in medicinal chemistry (Vitale & Scilimati, 2013).

Biological and Pharmacological Activity

- GABA Uptake Inhibition : Some isoxazoles related to 3-hydroxy-5-aminomethylisoxazole, structurally similar to this compound, have demonstrated their potential in inhibiting GABA uptake in rat brain slices, hinting at their role in neurological research and drug development (Krogsgaard‐Larsen & Johnston, 1975).

- Immunological Activity : Derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid, closely related to this compound, have shown suppressory activities in immune responses, marking their significance in immunological studies and therapeutic applications (Ryng et al., 1999).

Photolysis Studies

- Photolysis of Isoxazoles : The photolytic behavior of 3-hydroxyisoxazoles, a category that includes this compound, has been explored, revealing insights into their stability and reactivity under light, which is crucial for understanding their behavior in environmental and pharmaceutical contexts (Nakagawa et al., 1974).

Safety and Hazards

5-Hydroxyisoxazole-3-carboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of research on 5-Hydroxyisoxazole-3-carboxylic acid and its derivatives could involve the development of new unnatural amino acids and the methods of their incorporation into the peptide chain . There is also a growing interest in developing alternate metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, the catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years .

Properties

IUPAC Name |

5-oxo-2H-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3-1-2(4(7)8)5-9-3/h1,5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURHCHCXJNNWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NOC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858667 | |

| Record name | 5-Oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-73-9 | |

| Record name | 5-Oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Decanamide,N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-,rel-](/img/structure/B1512335.png)

![4-Methyl-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B1512341.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B1512347.png)

![(4-Methoxynaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B1512359.png)